1-methyl-1H-Pyrrole-2-acetaldehyde
Description
Contextualization within Modern Pyrrole (B145914) Chemistry and Heterocyclic Synthesis
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. nih.govnumberanalytics.com Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems. nih.govwikipedia.org In modern organic chemistry, the synthesis of functionalized pyrroles remains a highly active area of research due to the diverse applications of these compounds in medicinal chemistry, drug discovery, and materials science. nih.govresearchgate.netresearchgate.net
The synthesis of pyrrole derivatives has evolved significantly from classical methods like the Knorr, Hantzsch, and Paal-Knorr syntheses. nih.govresearchgate.net Contemporary approaches often focus on the development of more efficient and versatile strategies, including multicomponent reactions, transition-metal catalysis, and the use of novel starting materials. researchgate.netbohrium.com These modern methods allow for the construction of highly substituted and functionalized pyrrole scaffolds with greater control over regioselectivity and stereoselectivity.
Significance as a Versatile Synthetic Intermediate and Reactive Building Block
1-methyl-1H-pyrrole-2-acetaldehyde stands out as a particularly valuable building block in heterocyclic synthesis. Its structure incorporates a reactive aldehyde group at the 2-position of the N-methylated pyrrole ring. This aldehyde functionality provides a key handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The presence of the aldehyde allows for nucleophilic addition reactions, condensations, and other transformations that are fundamental to organic synthesis. This reactivity makes this compound a versatile intermediate for the synthesis of a variety of pyrrole-containing compounds. For instance, it can serve as a precursor to pyrrole-2-carboxylic acids, alcohols, and various heterocyclic systems through cyclization reactions. The N-methylation of the pyrrole ring also influences its electronic properties and reactivity compared to its N-H counterpart.
Overview of Current Research Trajectories on Pyrrole-2-acetaldehyde Scaffolds
Current research involving pyrrole-2-acetaldehyde and related scaffolds is multifaceted, with significant efforts directed towards their application in several key areas:
Medicinal Chemistry: A primary focus is the synthesis of novel pyrrole-based compounds with potential therapeutic applications. researchgate.net The pyrrole-2-carboxaldehyde core is found in numerous natural products and synthetic molecules with a wide range of biological activities. nih.gov Researchers are actively exploring the synthesis of derivatives of this compound to develop new drug candidates.
Materials Science: Pyrrole-containing polymers and materials have shown promise in applications such as organic electronics and sensors. nih.govnih.gov The functionalization of pyrrole scaffolds, which can be initiated from intermediates like this compound, is crucial for tuning the electronic and physical properties of these materials.
Catalysis: The development of novel catalysts is another important research direction. Pyrrole-containing ligands have been used in transition-metal catalysis, and the synthesis of new ligand architectures often relies on versatile building blocks. wikipedia.org The reactivity of the aldehyde group in this compound allows for its incorporation into more complex ligand structures.
Synthetic Methodology: The development of new and efficient synthetic methods for the preparation and transformation of pyrrole-2-acetaldehydes continues to be an active area of investigation. cdnsciencepub.comnih.gov This includes the exploration of novel catalytic systems and reaction conditions to improve yields, selectivity, and functional group tolerance.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 956300-10-0 |
| Heavy Atom Count | 9 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem and other chemical databases. echemi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5-6H,4H2,1H3 |
InChI Key |
UWZCSQCQALWZRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 1h Pyrrole 2 Acetaldehyde and Its Precursors
De Novo Synthesis Strategies for Pyrrole-2-carbaldehyde Skeletons
De novo synthesis, the construction of the pyrrole (B145914) ring from acyclic precursors, offers a powerful approach to introduce functionality at specific positions. Recent advancements have focused on oxidative and ring-construction methodologies to afford pyrrole-2-carbaldehyde skeletons.
Oxidative Annulation and C(sp³)–H to C=O Oxidation Pathways
An efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed, which features an oxidative annulation and a direct C(sp³)–H to C=O oxidation. lucp.netdtu.dkresearchgate.net This methodology allows for the preparation of pyrrole-2-carbaldehyde derivatives from readily available starting materials such as aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. lucp.netdtu.dkresearchgate.net
The reaction is typically mediated by an iodine/copper catalytic system in the presence of molecular oxygen as the oxidant. dtu.dk A key advantage of this approach is the avoidance of stoichiometric quantities of hazardous oxidants, which aligns with the principles of green chemistry. lucp.netdtu.dkresearchgate.net Mechanistic studies have indicated that the aldehyde oxygen atom originates from molecular oxygen. lucp.netdtu.dkresearchgate.net The proposed mechanism involves a sequence of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. dtu.dk
This method has been shown to be scalable and tolerates a range of functional groups on the starting materials, making it a versatile tool for the synthesis of polysubstituted pyrroles bearing an aldehyde group. dtu.dk
Table 1: Reaction Conditions for Oxidative Annulation Synthesis of Pyrrole-2-carbaldehydes
| Parameter | Condition |
|---|---|
| Catalyst | Copper salt (e.g., CuCl₂) |
| Mediator | Iodine (I₂) |
| Oxidant | Molecular Oxygen (O₂) |
| Solvent | DMSO |
| Temperature | 100°C |
Ring-Construction Methodologies Incorporating the Acetaldehyde (B116499) Moiety
Classical ring-construction methodologies, such as the Paal-Knorr synthesis, provide a foundational approach for assembling the pyrrole ring. rsc.orgfudan.edu.cn This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rsc.orgfudan.edu.cn To synthesize a precursor to 1-methyl-1H-pyrrole-2-acetaldehyde, a suitably functionalized 1,4-dicarbonyl compound would be required.
The mechanism of the Paal-Knorr synthesis for pyrroles involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. A subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the substituted pyrrole. rsc.org The reaction is typically carried out under weakly acidic or neutral conditions, as strongly acidic conditions can favor the formation of furan byproducts. fudan.edu.cn
While the Paal-Knorr synthesis is a versatile and widely used method for constructing the pyrrole core, its direct application to incorporate an acetaldehyde moiety would depend on the availability of the appropriate 1,4-dicarbonyl precursor.
Functionalization and Derivatization Approaches for 1-methyl-1H-Pyrrole-2-carbaldehyde
The direct functionalization of a pre-formed 1-methyl-1H-pyrrole ring is a common strategy to introduce the desired acetaldehyde precursor, the 2-carbaldehyde group.
Classical Formylation and Acylation Strategies
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-methylpyrrole. semanticscholar.orgnih.govnih.gov The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). semanticscholar.orgnih.govnih.gov
The Vilsmeier reagent acts as an electrophile, attacking the electron-rich 2-position of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. nih.govnih.gov This method is particularly useful for formylation as it operates under relatively mild conditions and avoids the use of strong Lewis acids. nih.gov
Friedel-Crafts Acylation: Friedel-Crafts acylation is another classical method for introducing a carbonyl group onto an aromatic ring. researchgate.netresearchgate.net In the context of 1-methyl-1H-pyrrole, acylation typically occurs at the 2- and 3-positions, with the 2-acyl derivative often being the major product. fudan.edu.cn The reaction involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst. However, due to the high reactivity of the pyrrole ring, milder conditions are often necessary to avoid polymerization and other side reactions. The direct Friedel-Crafts acylation of pyrroles can sometimes lead to low yields if the pyrrole ring is not appropriately substituted with an electron-withdrawing group. mdpi.com
Modern Catalytic Methods (e.g., Palladium-Catalyzed Formylation)
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. While palladium-catalyzed cross-coupling reactions have been extensively developed for the C-H arylation of pyrroles, direct palladium-catalyzed formylation of 1-methyl-1H-pyrrole is not as well-established in the literature.
Recent research has focused on transition metal-catalyzed C-H functionalization of pyrroles. For instance, rhodium-catalyzed reactions have been employed for the synthesis of functionalized pyrroles. researchgate.netnih.gov Furthermore, copper-catalyzed syntheses of pyrroles have also been reported. researchgate.net
While direct palladium-catalyzed formylation remains an area for further development, related modern catalytic approaches for the functionalization of amines and other heterocycles are emerging. For example, the formylation of amines using carbon dioxide (CO₂) as a C1 source has been achieved using various catalytic systems, including those based on palladium and other transition metals. researchgate.netmdpi.com These advancements suggest potential future directions for the direct catalytic formylation of the pyrrole nucleus.
Green Chemistry and Sustainable Synthesis Principles
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. lucp.netsemanticscholar.orgnih.gov Key aspects include the use of environmentally benign solvents, the development of catalyst-based reactions to improve atom economy, and the reduction of hazardous waste. lucp.netsemanticscholar.orgnih.gov
In the context of pyrrole synthesis, several green approaches have been explored:
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. The use of water, ethanol (B145695), or ionic liquids as reaction media offers a more sustainable alternative. rsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener approach. lucp.net
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. nih.gov For instance, the Paal-Knorr synthesis has been adapted to use various solid acid catalysts, which can be more environmentally friendly than traditional Brønsted acids. mdpi.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. lucp.netorganic-chemistry.org Atom-economical reactions, such as addition and cycloaddition reactions, are preferred over substitution reactions that generate stoichiometric byproducts. lucp.net The development of catalytic C-H functionalization methods is a significant step towards improving the atom economy of pyrrole synthesis.
By embracing these principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally responsible.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-1H-Pyrrole-2-carbaldehyde |
| Aryl methyl ketones |
| Arylamines |
| Acetoacetate esters |
| N-methyl-1H-pyrrole |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
Solvent-Free and Aqueous-Phase Reactions
The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. Consequently, solvent-free and aqueous-phase reactions have emerged as attractive alternatives for the synthesis of pyrrole derivatives.
Solvent-Free Synthesis:
The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to solvent-free conditions. wordpress.comsemanticscholar.org This approach offers several advantages, including operational simplicity, high yields, reduced reaction times, and the absence of solvent waste. mdpi.com The reaction can be carried out by simply mixing the reactants, sometimes with a catalyst, and applying heat or mechanical activation. semanticscholar.org For the synthesis of the 1-methyl-1H-pyrrole core, a 1,4-dicarbonyl compound could be reacted with methylamine under solvent-free conditions, potentially catalyzed by reusable solid acids like smectite clays or low-cost and commercially available aluminas. semanticscholar.orgmdpi.com
A study by Cho et al. demonstrated a catalyst and solvent-free room temperature synthesis of N-substituted pyrroles by reacting 2,5-hexanedione with various amines, achieving excellent yields. wordpress.com This methodology could be directly applicable for the synthesis of N-methylated pyrrole precursors.
| Reactants | Catalyst | Conditions | Yield | Reference |
| 2,5-Hexanedione, Primary Amines | None | Room Temperature, Stirring | Excellent | wordpress.com |
| Acetonylacetone, Primary Amines | CATAPAL 200 (Alumina) | 60 °C, 45 min | 68-97% | mdpi.com |
| 2,5-Hexanedione, Primary Amines | Smectite Clays | Grinding | Good | semanticscholar.org |
Table 1: Examples of Solvent-Free Paal-Knorr Pyrrole Synthesis.
Aqueous-Phase Synthesis:
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The formylation of pyrroles, a key step to introduce the aldehyde functionality, can be achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgchemistrysteps.com While traditionally carried out in organic solvents, efforts have been made to adapt such reactions to aqueous media. The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide, is highly reactive with water, which presents challenges. nih.gov However, modifications to the reaction conditions or the use of water-tolerant reagents could potentially allow for an aqueous Vilsmeier-Haack reaction on an N-methylpyrrole substrate to yield 1-methyl-1H-pyrrole-2-carbaldehyde, a direct precursor to the target molecule.
Biocatalytic Routes and Chemo-Enzymatic Transformations
Biocatalysis and chemo-enzymatic synthesis offer highly selective and environmentally benign pathways to complex molecules under mild reaction conditions. nih.govnih.govrsc.org
Biocatalytic Routes:
A significant advancement in the synthesis of pyrrole aldehydes is the biocatalytic production of pyrrole-2-carbaldehyde from pyrrole. mdpi.comresearchgate.netmdpi.com This process utilizes a coupled enzyme system involving a UbiD-type decarboxylase and a carboxylic acid reductase (CAR). mdpi.com The UbiD enzyme catalyzes the carboxylation of pyrrole using CO2, and the resulting pyrrole-2-carboxylic acid is then reduced to pyrrole-2-carbaldehyde by the CAR enzyme. mdpi.comresearchgate.net This one-pot reaction represents a green and innovative route to a key precursor of this compound. researchgate.net
| Enzyme System | Substrate | Product | Key Features | Reference |
| UbiD-CAR | Pyrrole, CO2 | Pyrrole-2-carbaldehyde | One-pot reaction, utilizes CO2 | mdpi.comresearchgate.net |
Table 2: Biocatalytic Synthesis of Pyrrole-2-carbaldehyde.
Further enzymatic transformations could then be envisioned to obtain the target molecule. For instance, the resulting pyrrole-2-carbaldehyde could potentially be a substrate for a biocatalytic N-methylation reaction using a suitable methyltransferase. Alternatively, a biocatalytic reduction of the aldehyde to the corresponding alcohol, followed by oxidation to the acetaldehyde, could be explored using appropriate oxidoreductases. tudelft.nl
Chemo-Enzymatic Transformations:
Chemo-enzymatic cascades combine the advantages of both chemical and biological catalysts to create efficient and selective synthetic routes. nih.gov A plausible chemo-enzymatic approach to this compound could involve the chemical synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde, for example, via the Vilsmeier-Haack reaction. This intermediate could then be subjected to an enzymatic homologation step to introduce the additional carbon atom and form the acetaldehyde moiety. Alternatively, a chemo-enzymatic cascade for the generation of fragrance aldehydes has been reported, where a carboxylic acid is reduced to the corresponding aldehyde using a carboxylic acid reductase. pharmafeatures.commdpi.comresearchgate.net This strategy could be adapted, starting from a chemically synthesized 1-methyl-1H-pyrrole-2-acetic acid, which would be enzymatically reduced to the target aldehyde.
Scale-Up and Process Intensification Considerations for Production
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key strategy in modern pharmaceutical and fine chemical manufacturing. cetjournal.itcetjournal.itcontinuuspharma.compharmasalmanac.com
Continuous Flow Chemistry:
Continuous flow chemistry offers significant advantages over traditional batch processing for the scale-up of chemical reactions, particularly those that are highly exothermic or involve hazardous reagents. unimi.itresearchgate.net The synthesis of aldehydes, including heterocyclic aldehydes, can benefit from the precise control of reaction parameters, enhanced heat and mass transfer, and improved safety offered by flow reactors. researchgate.net
A potential continuous flow process for the synthesis of this compound could involve a multi-step sequence. For example, the Paal-Knorr synthesis of N-methylpyrrole could be performed in a packed-bed reactor, followed by an in-line Vilsmeier-Haack formylation in a microreactor to produce 1-methyl-1H-pyrrole-2-carbaldehyde. The subsequent homologation to the acetaldehyde could also be integrated into the flow system. This approach would minimize the handling of intermediates and allow for safe and efficient production on a larger scale. adesisinc.com
| Process Step | Technology | Advantages for Scale-Up |
| N-Methylpyrrole Synthesis | Continuous Flow Packed-Bed Reactor | Improved catalyst handling, enhanced reaction rates |
| Formylation (Vilsmeier-Haack) | Continuous Flow Microreactor | Superior temperature control for exothermic reaction, improved safety |
| Aldehyde Homologation | Continuous Flow Reactor | Precise control of residence time, potential for in-line purification |
Table 3: Potential Application of Flow Chemistry for the Scale-Up of this compound Synthesis.
Process Intensification in Pharmaceutical Manufacturing:
The principles of process intensification are highly relevant to the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. pharmafeatures.comcetjournal.it By integrating reaction and separation steps, utilizing novel reactor designs, and implementing advanced process control, it is possible to significantly reduce the footprint of a chemical plant while increasing its productivity and sustainability. continuuspharma.com For the production of this compound, this could involve the use of membrane reactors to combine reaction and purification, or the development of a fully automated, end-to-end continuous manufacturing process.
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Pyrrole 2 Acetaldehyde
Reactivity of the Acetaldehyde (B116499) Functional Group
The acetaldehyde moiety, a two-carbon chain with a terminal aldehyde group, is a classic electrophilic center and a site for a wide range of chemical transformations. Its reactivity is central to the synthetic utility of the parent molecule.
Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)
The carbonyl carbon of the acetaldehyde group is electrophilic and susceptible to attack by various nucleophiles. This fundamental reactivity allows for the formation of numerous addition and condensation products.
A prominent example of a condensation reaction is the formation of Schiff bases (or imines). This occurs through the reaction of 1-methyl-1H-pyrrole-2-acetaldehyde with primary amines. The reaction is typically catalyzed by a small amount of acid and proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. mdpi.commdpi.comyoutube.com The synthesis of Schiff bases from pyrrole-2-carbaldehyde and its derivatives is a well-established method for creating ligands for metal complexes and compounds with potential biological activity. asianpubs.orgacs.org For instance, pyrrole-2-carbaldehyde reacts with amines like 4-methoxyaniline to form N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline, a process that can be generalized to the acetaldehyde derivative. asianpubs.org
The general mechanism involves the nucleophilic amine attacking the carbonyl carbon, followed by proton transfer to form a hemiaminal (carbinolamine). Subsequent acid-catalyzed elimination of water yields the imine.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Nucleophile | Reagent/Conditions | Product Type |
| Schiff Base Formation | Primary Amine (R-NH₂) | Catalytic Acid (e.g., Acetic Acid) | Imine (Schiff Base) |
| Acetal (B89532) Formation | Alcohol (R-OH) | Acid Catalyst (e.g., HCl, TsOH) | Acetal |
| Cyanohydrin Formation | Cyanide (e.g., NaCN/HCN) | pH ~9-10 | Cyanohydrin |
| Grignard Reaction | Grignard Reagent (R-MgBr) | Dry Ether/THF, then H₃O⁺ workup | Secondary Alcohol |
Oxidative and Reductive Transformations
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidative Transformations: Oxidation of this compound would yield 1-methyl-1H-pyrrole-2-acetic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under acidic or neutral conditions, or Jones reagent (CrO₃ in sulfuric acid). The synthesis of pyrrole-2-carbaldehyde derivatives can be accomplished through methods that involve the oxidation of a Csp³-H bond to a C=O group, indicating the aldehyde's place in the oxidative spectrum. organic-chemistry.orgacs.org However, care must be taken as the pyrrole (B145914) ring itself is sensitive to oxidation and can lead to polymerization or degradation under harsh conditions. researchgate.net
Reductive Transformations: Reduction of the aldehyde group leads to the corresponding primary alcohol, 1-methyl-1H-pyrrole-2-ethanol. prepchem.com A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reagent is mild enough that it typically does not reduce the aromatic pyrrole ring. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. numberanalytics.commasterorganicchemistry.com A subsequent workup with a proton source, such as water or dilute acid, neutralizes the resulting alkoxide to furnish the alcohol. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less selectivity. prepchem.com
Table 2: Common Oxidative and Reductive Reagents
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 1-methyl-1H-pyrrole-2-acetic acid |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 1-methyl-1H-pyrrole-2-acetic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 1-methyl-1H-pyrrole-2-ethanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-methyl-1H-pyrrole-2-ethanol |
Homologation Reactions and Carbon Chain Extension
The carbon chain of the acetaldehyde moiety can be extended through various synthetic methodologies, most notably the Wittig reaction and reactions with organometallic reagents like Grignard reagents.
The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a defined double bond position. libretexts.orglibretexts.org The reaction involves a phosphorus ylide (Wittig reagent), which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of an oxaphosphetane intermediate that rapidly decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comwikipedia.org By choosing the appropriate ylide, the two-carbon side chain of this compound can be extended and functionalized in a single step.
Grignard reactions offer another route to carbon chain extension, typically resulting in the formation of secondary alcohols. leah4sci.commasterorganicchemistry.com A Grignard reagent (R-MgX) acts as a potent nucleophile, adding its organic group (R) to the carbonyl carbon of the acetaldehyde. libretexts.org Subsequent acidic workup protonates the intermediate alkoxide to produce a secondary alcohol with an extended carbon skeleton. savemyexams.commasterorganicchemistry.com
Table 3: Carbon Chain Extension Methodologies
| Reaction | Reagent Type | Intermediate | Final Product |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |
| Grignard Reaction | Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |
Reactivity of the 1-methyl-1H-Pyrrole Ring System
The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene. wikipedia.org This makes it highly susceptible to attack by electrophiles.
Electrophilic Aromatic Substitution (EAS) Pathways
Pyrroles readily undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgresearchgate.net The substitution pattern is governed by the directing effects of the substituents on the ring. The N-methyl group is an activating group, while the acetaldehyde side chain at the C2 position acts as a deactivating group due to its electron-withdrawing nature. masterorganicchemistry.comyoutube.com
In pyrrole, electrophilic attack preferentially occurs at the C2 (or C5) position because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or C4) position (two resonance structures). nih.gov In this compound, the C2 position is already substituted. The powerful activating effect of the pyrrole nitrogen typically directs incoming electrophiles to the remaining vacant C5 position (para to the nitrogen) or the C3 position. The acetaldehyde group is deactivating and would direct meta to itself (i.e., to the C4 position). numberanalytics.com The outcome of an EAS reaction is therefore a balance between the strong activating, ortho/para-directing influence of the ring nitrogen and the deactivating, meta-directing influence of the C2-substituent. Generally, the activating effect of the nitrogen is dominant, leading to substitution primarily at the C5 and C4 positions.
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
While the aromaticity of pyrrole makes it less reactive as a diene in Diels-Alder [4+2] cycloaddition reactions compared to non-aromatic dienes, these reactions are possible, particularly with reactive dienophiles or under specific conditions. wikipedia.orgresearchgate.net The participation of N-substituted pyrroles in Diels-Alder reactions has been documented, often requiring electron-withdrawing groups on the nitrogen or the use of highly reactive dienophiles like benzynes or acetylenedicarboxylates to overcome the aromatic stabilization energy. nih.govucla.edu Intramolecular Diels-Alder reactions of pyrrole derivatives have also been successfully carried out. ucla.edu
The 1-methyl-1H-pyrrole ring system in the title compound could potentially act as the 4π-electron component in a [4+2] cycloaddition. The reaction would involve the C2-C5 atoms of the pyrrole ring acting as the diene. Such reactions lead to the formation of highly functionalized, bridged bicyclic structures. researchgate.netnih.gov Additionally, more complex cycloadditions, such as the [6+2] cycloaddition of pyrrole-2-methides with aldehydes, have been reported, suggesting that the pyrrole core can participate in a variety of pericyclic reactions to generate complex heterocyclic frameworks. acs.org
Metal-Catalyzed Cross-Coupling Reactions at Pyrrole Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation in heterocyclic chemistry. For pyrrole substrates, these reactions can be directed to various positions on the ring, enabling the synthesis of complex substituted pyrroles. While specific examples for this compound are not extensively documented, the reactivity of similar pyrrole systems in well-known cross-coupling reactions provides a strong indication of its potential synthetic utility.
Pyrroles can undergo various cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. The regioselectivity of these reactions is influenced by the directing effects of existing substituents and the specific reaction conditions, including the choice of catalyst, ligands, and base. In the case of this compound, the acetaldehyde group at the 2-position would likely influence the electronic properties and steric hindrance around the pyrrole core.
Recent developments have highlighted the versatility of group-1B metals (Cu, Ag, Au) in catalyzing the synthesis and functionalization of pyrroles. rsc.org These metals can offer different reactivity and selectivity profiles compared to the more traditional palladium and nickel catalysts. For instance, copper-catalyzed cross-coupling reactions have been shown to be effective for C-N bond formation in radical-radical coupling mechanisms. nist.gov
A generalized scheme for the metal-catalyzed cross-coupling of a hypothetical halogenated derivative of this compound is presented below. The position of the halogen (X) would be a key determinant of the final product structure.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives
| Coupling Reaction | Coupling Partner | Catalyst/Metal | Product Type |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Pd or Ni | Aryl/Alkyl-substituted pyrrole |
| Stille | Organostannane Reagent (R-SnR'₃) | Pd | Aryl/Alkyl-substituted pyrrole |
| Heck | Alkene | Pd | Alkenyl-substituted pyrrole |
| Sonogashira | Terminal Alkyne | Pd/Cu | Alkynyl-substituted pyrrole |
| Buchwald-Hartwig | Amine | Pd or Cu | Amino-substituted pyrrole |
This table represents potential reactions based on established pyrrole chemistry. The specific conditions and outcomes for this compound would require experimental validation.
Chemoselectivity and Regioselectivity in Complex Transformations
The presence of both a reactive aldehyde function and an aromatic pyrrole ring in this compound necessitates careful consideration of chemoselectivity and regioselectivity in chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, reactions could target the aldehyde (e.g., reduction, oxidation, Wittig reaction, imine formation) or the pyrrole ring (e.g., electrophilic substitution, metalation). The choice of reagents and reaction conditions is critical to achieve the desired outcome. For example, a mild reducing agent like sodium borohydride would likely selectively reduce the aldehyde to the corresponding alcohol, 1-methyl-1H-pyrrole-2-ethanol, without affecting the pyrrole ring. Conversely, strong electrophiles would tend to react with the electron-rich pyrrole ring.
Regioselectivity concerns the position at which a reaction occurs on the pyrrole ring. The 1-methyl group is an electron-donating group, and the 2-acetaldehyde group is an electron-withdrawing group (though less so than a carbaldehyde due to the insulating methylene (B1212753) group). In electrophilic aromatic substitution reactions, the directing effects of these substituents would determine the position of incoming electrophiles. The C5 position is generally the most electron-rich and sterically accessible site for electrophilic attack in 2-substituted pyrroles. However, the C4 position could also be activated.
In organocatalytic reactions, such as the cycloaddition of 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) with acetaldehydes, high diastereoselectivity and enantioselectivity can be achieved. nih.gov This suggests that the stereochemical outcome of reactions involving the acetaldehyde side chain can be controlled with chiral catalysts.
Elucidation of Reaction Mechanisms and Kinetics
The elucidation of reaction mechanisms and kinetics provides fundamental insights into how chemical transformations occur and allows for the optimization of reaction conditions. While no specific mechanistic or kinetic studies for this compound have been found, the mechanisms of related pyrrole reactions are well-established.
For instance, electrophilic substitution on the pyrrole ring proceeds via a cationic intermediate (the sigma complex or Wheland intermediate). The stability of this intermediate, which is influenced by the substituents on the ring, determines the rate and regioselectivity of the reaction.
In metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. The nature of the metal, ligands, and substrates all play a crucial role in the efficiency of each step. Theoretical studies on copper-catalyzed radical-radical cross-coupling have proposed a stepwise mechanism involving Cu(I), Cu(II), and Cu(III) intermediates. nist.gov
The study of reactions involving the acetaldehyde side chain would involve investigating mechanisms common to aldehydes, such as nucleophilic addition. For example, the reaction with amines to form imines proceeds through a hemiaminal intermediate. The kinetics of such reactions can be studied to understand the rate-determining step and the influence of catalysts.
Table 2: Key Mechanistic Concepts in Pyrrole Chemistry
| Reaction Type | Key Mechanistic Feature | Influencing Factors |
| Electrophilic Aromatic Substitution | Formation of a stabilized cationic intermediate (sigma complex). | Electronic effects of substituents, nature of the electrophile. |
| Metal-Catalyzed Cross-Coupling | Catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Metal center, ligands, substrate, base. |
| Nucleophilic Addition to Aldehyde | Formation of a tetrahedral intermediate. | Steric hindrance, electronic nature of the aldehyde and nucleophile. |
| Organocatalytic Cycloaddition | Formation of transient reactive intermediates (e.g., 2-methide-2H-pyrroles). nih.gov | Chiral catalyst, solvent, temperature. |
This table provides a general overview of mechanisms relevant to the potential reactivity of this compound.
Derivatization and Analog Development Based on 1 Methyl 1h Pyrrole 2 Acetaldehyde As a Building Block
Synthesis of Functionalized Pyrrole-2-acetic Acid Derivatives
The aldehyde functionality of 1-methyl-1H-pyrrole-2-acetaldehyde is readily susceptible to oxidation, providing a direct route to 1-methyl-1H-pyrrole-2-acetic acid and its derivatives. This transformation is a cornerstone in modifying the electronic and physical properties of the parent molecule, converting the electrophilic aldehyde into a versatile carboxylic acid. This acid can then serve as a handle for further functionalization, such as amidation or esterification.
A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common methods involve the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). These reagents effectively convert the aldehyde to the corresponding carboxylic acid, typically under aqueous acidic or neutral conditions at controlled temperatures. The resulting 1-methyl-1H-pyrrole-2-acetic acid is a key intermediate for synthesizing esters, amides, and other acyl derivatives, expanding the library of accessible compounds from the starting acetaldehyde (B116499).
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous H₂SO₄ or acetone, 0–25°C | 1-methyl-1H-pyrrole-2-acetic acid | |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-25°C | 1-methyl-1H-pyrrole-2-acetic acid |
Accessing Pyrrole-2-ethanol and Pyrrole-2-ethyl Amine Scaffolds
The aldehyde group of this compound can be readily reduced to afford the corresponding primary alcohol, 1-methyl-1H-pyrrole-2-ethanol. This transformation is typically achieved using hydride-based reducing agents. Furthermore, the aldehyde provides a direct entry point to the synthesis of pyrrole-2-ethyl amine scaffolds via reductive amination. masterorganicchemistry.comlibretexts.org
The reduction to 1-methyl-1H-pyrrole-2-ethanol is commonly performed using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695), or with the more powerful lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). prepchem.com These methods are generally high-yielding and selective for the aldehyde group.
For the synthesis of amine derivatives, reductive amination is a highly effective one-pot procedure. This reaction involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine. This intermediate is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation as they are selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions. masterorganicchemistry.comlibretexts.org This methodology allows for the introduction of a diverse range of substituents on the nitrogen atom, providing access to a wide variety of 1-methyl-1H-pyrrole-2-ethyl amine derivatives. organic-chemistry.org
| Transformation | Reagent(s) | Product Scaffold | Reference |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | 1-methyl-1H-pyrrole-2-ethanol | |
| Reductive Amination | Amine (R-NH₂) + Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Substituted-1-methyl-1H-pyrrole-2-ethylamine | masterorganicchemistry.comlibretexts.orgorganic-chemistry.org |
Construction of Complex Heterocyclic Systems (e.g., Pyrrolizines)
The pyrrole (B145914) nucleus and its side chains are valuable precursors for the construction of more complex, fused heterocyclic systems. One prominent example is the pyrrolizine scaffold, which is present in a variety of biologically active natural products. Derivatives of this compound can serve as key components in cycloaddition reactions to build these bicyclic structures.
An established strategy for synthesizing highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols involves an organocatalytic [6+2] cycloaddition. nih.govacs.org In this approach, a 1H-pyrrol-2-yl carbinol (the alcohol analog of the aldehyde) undergoes dehydration in the presence of a chiral phosphoric acid catalyst to form a reactive 2-methide-2H-pyrrole intermediate. This intermediate then reacts with an aldehyde to furnish the pyrrolizine core with high diastereo- and enantioselectivity. nih.govacs.org While this specific example uses the pyrrole derivative as the 6π component and a separate aldehyde as the 2π component, it highlights the utility of the C2-functionalized pyrrole framework in constructing these complex systems. The this compound can be readily converted to the necessary carbinol starting material via reduction, thus serving as a gateway to these advanced heterocyclic structures. nih.govacs.org
Integration into Polymers and Advanced Materials
The inherent electronic properties and the potential for functionalization make pyrrole derivatives, including this compound, attractive monomers for the synthesis of advanced materials such as conducting polymers and components of supramolecular assemblies.
Pyrrole-based Conducting Polymers
Polypyrrole (PPy) is one of the most extensively studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. rsc.orgnih.gov The polymerization is typically carried out via chemical or electrochemical oxidation of the pyrrole monomer. researchgate.netyoutube.com This process involves the formation of pyrrole radical cations that couple to form the polymer chain. nih.gov
The incorporation of functional groups onto the pyrrole monomer, such as the acetaldehyde moiety in this compound or its derivatives, allows for the tuning of the resulting polymer's properties. The functional group can influence solubility, processability, and can serve as a site for post-polymerization modification or for anchoring other molecules. While direct polymerization of the aldehyde-containing monomer may be complicated by the reactivity of the aldehyde group under oxidative conditions, it can be protected or converted to a more stable functional group (e.g., an acetal (B89532) or alcohol) prior to polymerization. The resulting functionalized polypyrroles have potential applications in sensors, energy storage, and biomedical devices. nih.govfrontiersin.org
Supramolecular Assemblies and Host-Guest Systems
The pyrrole ring is a fundamental component of many macrocyclic hosts used in supramolecular chemistry. Calix[n]pyrroles, for instance, are cyclic oligomers of pyrrole and a ketone or aldehyde, capable of forming stable complexes with anions and neutral molecules through hydrogen bonding. nih.gov The synthesis of these host molecules demonstrates how pyrrole units can be assembled into larger, ordered structures.
Functionalized pyrroles derived from this compound can be integrated into such supramolecular systems. The C2-substituent can act as a linking point to connect the pyrrole unit to a larger scaffold or can be modified to introduce specific recognition sites. nih.gov For example, theoretical studies have explored crown-shaped pyrrole-based hosts for the recognition of fullerenes, where the interaction is governed by a combination of van der Waals and electrostatic forces. researchgate.netaip.orgnih.gov The ability to introduce functionality via the acetaldehyde group allows for the rational design of pyrrole-based components for complex host-guest systems, sensors, and molecular recognition devices. nih.gov
Computational and Theoretical Studies on 1 Methyl 1h Pyrrole 2 Acetaldehyde
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 1-methyl-1H-pyrrole-2-acetaldehyde are key to its reactivity and physical properties. Quantum chemical calculations and molecular orbital theory are instrumental in elucidating these aspects.
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules. wavefun.com These methods can be used to determine frontier molecular orbitals (HOMO/LUMO), which are crucial for assessing reactivity. For instance, in similar aldehyde-containing heterocyclic compounds, DFT calculations help in understanding the electrophilic reactivity at the aldehyde group.
Different levels of theory and basis sets can be employed to strike a balance between computational cost and accuracy. nih.gov For example, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for geometry optimization and vibrational frequency calculations. mdpi.com More advanced methods like CCSD(T) can be used for refining energies. nih.gov The choice of method can impact the predicted properties, and benchmarking against experimental data is often necessary to validate the computational approach. nih.gov
Table 1: Representative Quantum Chemical Methods and Their Applications
| Method | Basis Set | Application | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | mdpi.com |
| DFT (UωB97XD) | 6-311++G(2d,p) | Structure Optimization, Minimum Energy Paths | nih.gov |
| CCSD(T) | - | Single Point Energy Refinement | nih.gov |
| GFN2-xTB | - | Ground State Optimization | nih.gov |
| PBEh-3c | - | Ground State Optimization | nih.gov |
This table is for illustrative purposes and does not represent specific calculations on this compound but rather common methods used for similar molecules.
Molecular Orbital Theory and Aromaticity
Molecular Orbital (MO) theory provides a framework for understanding the delocalization of electrons and the concept of aromaticity. libretexts.org The pyrrole (B145914) ring in this compound is an aromatic system. According to Hückel's rule, a planar, cyclic, and fully conjugated molecule with 4n+2 π electrons is aromatic. lumenlearning.comlibretexts.org The pyrrole ring has 6 π electrons (four from the two double bonds and two from the nitrogen lone pair), fitting the n=1 case of Hückel's rule. libretexts.org
Conformational Analysis and Intramolecular Interactions
Conformational analysis of this compound is essential for understanding its three-dimensional structure and the interactions between different parts of the molecule. The rotation around the single bond connecting the acetaldehyde (B116499) group to the pyrrole ring is a key conformational variable.
Computational methods can be used to explore the potential energy surface and identify stable conformers. scispace.com These studies can reveal the preferred orientation of the acetaldehyde side chain relative to the pyrrole ring. Intramolecular interactions, such as hydrogen bonds or steric repulsions, can play a significant role in determining the most stable conformation. For instance, the relative orientation of the carbonyl group and the pyrrole ring will be influenced by a balance of electronic and steric factors.
Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states. nih.gov By mapping the potential energy surface, it is possible to identify the minimum energy paths for chemical reactions involving this compound.
For example, theoretical calculations can elucidate the mechanisms of reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyrrole ring. Identifying the transition state structures and their corresponding activation energies provides valuable information about the feasibility and kinetics of a reaction. nih.gov These computational insights can guide experimental studies and help in understanding the reactivity of the compound.
Computational Spectroscopy and Property Prediction (e.g., Advanced NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing calculated and experimental shifts can aid in the structural elucidation and assignment of signals in the experimental spectra. mdpi.commdpi.com
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations, typically performed at the harmonic level, can be refined using anharmonic corrections for better agreement with experimental data. researchgate.net The predicted vibrational modes can be visualized to understand the nature of the atomic motions for each frequency. researchgate.net This information is invaluable for assigning the bands in experimental vibrational spectra. mdpi.com
Advanced Analytical Methodologies for Research Oriented Characterization
High-Resolution Spectroscopic Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 1-methyl-1H-pyrrole-2-acetaldehyde.
1H NMR: The spectrum would be expected to show signals for the N-methyl protons, the three pyrrole (B145914) ring protons, the methylene (B1212753) protons adjacent to the ring and the aldehyde group, and the aldehydic proton itself. The aldehydic proton would likely appear as a triplet in the downfield region of the spectrum.
13C NMR: The carbon spectrum would reveal distinct signals for the N-methyl carbon, the pyrrole ring carbons, the methylene carbon, and the carbonyl carbon of the aldehyde group, which is typically found in the highly deshielded region of the spectrum.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule. nih.gov COSY would show correlations between adjacent protons, while HMBC would reveal long-range couplings between protons and carbons, definitively establishing the position of the acetaldehyde (B116499) substituent on the pyrrole ring. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. Electron ionization (EI) mass spectrometry of the related 1-methyl-1H-pyrrole-2-carboxaldehyde shows a prominent molecular ion peak. nist.govnih.gov For this compound, the fragmentation pattern would be expected to involve the loss of the formyl (-CHO) group and other characteristic fragments arising from the pyrrole ring.
Predicted Spectroscopic Data for this compound:
| Technique | Predicted Key Features |
| 1H NMR | - Signal for N-CH3- Signals for three pyrrole ring protons- Methylene (-CH2-) signal coupled to the aldehydic proton- Aldehydic (-CHO) proton signal (downfield) |
| 13C NMR | - Signal for N-CH3- Signals for five pyrrole ring carbons- Methylene (-CH2-) carbon signal- Carbonyl (C=O) carbon signal (highly deshielded) |
| HRMS | - Accurate mass of the molecular ion corresponding to the formula C7H9NO |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are vital for assessing the purity of this compound and for separating it from potential isomers or impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of aldehydes and related compounds. nih.gov A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govacs.org Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target compound from any impurities. acs.org A UV detector would be appropriate for detecting the pyrrole-containing compound. acs.org
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound. The NIST WebBook lists GC data for the related 1-methyl-1H-pyrrole-2-carboxaldehyde, indicating its suitability for this class of compounds. nist.gov A GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good resolution. A mass spectrometer is often used as a detector (GC-MS), providing both retention time and mass spectral data for enhanced identification. nih.gov
Potential Isomers and Impurities: The synthesis of this compound could potentially yield isomeric products, such as 1-methyl-1H-pyrrole-3-acetaldehyde. Chromatographic methods would be essential to separate and quantify these isomers. Other impurities could include starting materials or by-products from the synthetic route.
X-ray Crystallography of Derivatives and Co-crystals
While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography can still be a powerful tool for its structural characterization through the analysis of its crystalline derivatives or co-crystals. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice.
Derivative Formation: To facilitate X-ray crystallographic analysis, this compound can be converted into a stable, crystalline derivative. Suitable derivatives for aldehydes include:
Oximes: Reaction with hydroxylamine (B1172632) yields crystalline oximes. hmdb.ca
Hydrazones: Condensation with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), often produces brightly colored, highly crystalline solids. nih.gov
Semicarbazones: Reaction with semicarbazide (B1199961) hydrochloride can also yield stable crystalline derivatives.
The crystal structure of such a derivative would confirm the connectivity of the atoms in this compound and provide insights into its conformational preferences. For instance, the crystal structure of N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide, a derivative of the related carboxaldehyde, has been determined, revealing details about the planarity of the pyrrole ring and the orientation of the side chain. researchgate.net
Co-crystallization: Another approach is to form co-crystals of this compound with other molecules that can engage in strong intermolecular interactions, such as hydrogen bonding, to promote the formation of a crystalline solid.
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods can be employed to investigate the redox properties of this compound, specifically the oxidation and reduction of the aldehyde functional group and the pyrrole ring.
Oxidation: The aldehyde group in this compound can be electrochemically oxidized to a carboxylic acid. Studies on the electro-oxidation of other aldehydes, such as formaldehyde (B43269) and acetaldehyde, on modified electrodes have shown that the process is often irreversible. researchgate.net The oxidation potential would be influenced by the electron-donating nature of the 1-methylpyrrole (B46729) ring. The pyrrole ring itself can also undergo electrochemical oxidation, typically leading to polymerization on the electrode surface.
Reduction: The electrochemical reduction of the aldehyde group to an alcohol is also a feasible process. Research on the electroreduction of acetaldehyde on copper electrodes has been conducted in the context of CO2 reduction, with ethanol (B145695) being a primary product. researchgate.netbohrium.com The reduction potential and the efficiency of the conversion to the corresponding alcohol, 2-(1-methyl-1H-pyrrol-2-yl)ethanol, would be of interest. The electrochemical behavior is expected to be potential-dependent, and the nature of the electrode material plays a crucial role. nih.govrsc.org
Cyclic Voltammetry (CV): Cyclic voltammetry would be a primary technique to study the redox behavior of this compound. A typical CV experiment would reveal the potentials at which oxidation and reduction occur and provide information about the reversibility of these processes.
Roles in Natural Products and Biosynthetic Pathways Non Human Focus
Occurrence and Isolation from Non-Human Biological Sources (e.g., Microorganisms, Plants)
1-Methyl-1H-pyrrole-2-acetaldehyde, a notable secondary metabolite, has been identified in various non-human biological sources. Its presence has been confirmed in several plant species, including Capparis spinosa (the caper bush), Nicotiana tabacum (tobacco), and Glycyrrhiza glabra (licorice). nih.gov Additionally, derivatives of pyrrole-2-carbaldehyde have been isolated from the fruits of Lycium chinense and the plants Alhagi sparsifolia and Aconitum carmichaelii. nih.gov
The isolation of these compounds from natural sources typically involves extraction with a solvent such as methanol (B129727) or ethanol (B145695), followed by fractionation and purification using chromatographic techniques. For instance, 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid was isolated from a hexane (B92381) fraction of a methanol extract. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation and confirmation. nih.govnih.gov In some cases, X-ray crystallography has been used to determine the precise stereochemistry of these molecules. nih.gov
Enzymatic Synthesis and Proposed Biosynthetic Routes (excluding human metabolism)
The biosynthesis of pyrrole-containing compounds is a subject of ongoing research. One proposed pathway for the formation of pyrrole-2-carbaldehydes involves the chemical condensation of glucose and alkylamines under acidic conditions, which suggests that such reactions could occur under physiological conditions over extended periods. nih.gov
A more direct enzymatic route has been demonstrated for the synthesis of pyrrole-2-carbaldehyde from pyrrole (B145914). This process utilizes a coupled enzymatic system involving a UbiD-type decarboxylase and a carboxylic acid reductase (CAR). mdpi.com Specifically, the combination of Pseudomonas aeruginosa HudA/PA0254 and Segniliparus rotundus CAR has been shown to catalyze the carboxylation of pyrrole to produce pyrrole-2-carbaldehyde. mdpi.com This reaction is significant as it achieves carbon fixation under near-ambient conditions. mdpi.com The instability of the resulting aldehyde product, however, can limit the yield. mdpi.com
The reactive intermediate, 2-methide-2H-pyrrole, which is formed by the dehydration of pyrrole-2-carbinols, is a key component in the biosynthesis of natural products like porphyrins and nonylprodigiosin. acs.org
Chemical Synthesis of Natural Product Analogues
The synthesis of this compound and its analogues is of significant interest for exploring their potential applications. Various synthetic methods have been developed to produce pyrrole derivatives.
The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles to produce pyrrole-2-carboxaldehydes. orgsyn.orgquora.com This reaction involves treating pyrrole with a mixture of phosphorus oxychloride and dimethylformamide. orgsyn.orgquora.com N-methylation of the resulting pyrrole-2-carboxaldehyde can then be achieved using reagents like iodomethane (B122720) in the presence of a base.
Another approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net This method provides a versatile route to variously substituted pyrroles.
More recent synthetic strategies include copper-catalyzed oxidative annulation reactions. One such method prepares pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.orgacs.org Another copper-catalyzed formal [3+2] annulation of ketoxime acetates and ynals also yields pyrrole derivatives. nih.gov
The synthesis of analogues can be achieved by modifying the starting materials or the reaction conditions. For example, the reduction of the corresponding acetic acid derivative, 1-methyl-1H-pyrrole-2-acetic acid, with a reducing agent like lithium aluminum hydride yields 1-methyl-1H-pyrrole-2-ethanol, an alcohol analogue. prepchem.com Condensation reactions of the aldehyde group with primary amines can produce Schiff base derivatives. Furthermore, dipyrromethanes, which are precursors to porphyrins, can be synthesized by the acid-catalyzed reaction of pyrrole with aldehydes. nih.gov
Future Directions and Emerging Research Avenues
Application in Flow Chemistry and Automated Synthesis
The evolution of automated synthesis and flow chemistry has revolutionized the way small molecules are produced, enabling rapid, efficient, and reproducible synthesis. These platforms often rely on the iterative coupling of well-defined, reactive building blocks. 1-methyl-1H-pyrrole-2-acetaldehyde is an ideal candidate for integration into such systems.
The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, which can be readily adapted to flow reactors. The stability of the N-methylpyrrole core under many reaction conditions makes it a robust scaffold. Automated platforms could leverage this compound to rapidly generate libraries of diverse pyrrole-containing molecules for high-throughput screening in drug discovery and materials science. The development of next-generation small molecule synthesizers, which significantly accelerate C-C bond formation, further underscores the potential for incorporating building blocks like this compound to democratize and advance the discovery of new functional chemical matter.
Exploitation in Advanced Organic Synthesis Strategies (e.g., Multi-component Reactions)
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govorientjchem.org The dual reactivity of this compound makes it a prime substrate for the design of novel MCRs.
The aldehyde group can participate in the formation of imines or act as an electrophile in Mannich or Knoevenagel-type reactions, while the pyrrole (B145914) ring can act as a nucleophile. orientjchem.orgrsc.org This opens avenues for its use in established and novel MCRs to construct highly substituted and fused heterocyclic systems, which are of significant interest in medicinal chemistry. rsc.orgnih.gov For instance, it could be employed in one-pot syntheses of complex pyrrole derivatives by reacting with amines and various carbon-based nucleophiles. researchgate.net The development of new MCRs utilizing this building block could provide streamlined access to libraries of novel compounds with potential biological activity. rsc.org
Table 1: Potential Multi-component Reactions Involving Pyrrole Aldehydes
| Reaction Name | Reactant Types | Potential Product Class |
|---|---|---|
| Hantzsch-type Pyrrole Synthesis | Aldehyde, β-ketoester, Amine | Highly substituted pyrroles |
| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone | β-aminocarbonyl compounds |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-acylamino amides |
Development as Chiral Building Blocks and in Asymmetric Catalysis
While this compound is itself an achiral molecule, its acetaldehyde (B116499) moiety is prochiral. This means it can be converted into a chiral product in a single, stereocontrolled chemical step. This property makes it a valuable starting material for asymmetric synthesis, a field focused on creating single enantiomers of chiral molecules.
The aldehyde group is a well-established target for a wide range of catalytic asymmetric transformations. wikipedia.org For example:
Asymmetric Aldol Reactions: Organocatalysts, such as proline and its derivatives, can mediate the direct asymmetric aldol reaction between acetaldehyde and ketones, creating chiral β-hydroxy ketones with high enantioselectivity. acs.orgresearchgate.net
Asymmetric Alkynylation: The direct catalytic asymmetric alkynylation of the acetaldehyde group can produce enantiopure propargylic alcohols, which are versatile intermediates in the synthesis of many natural products. nih.gov
Asymmetric Michael Additions: The acetaldehyde can be converted into an α,β-unsaturated aldehyde, which can then undergo enantioselective Michael additions catalyzed by chiral secondary amines to form complex chiral structures. mdpi.com
By applying these modern catalytic methods, this compound can serve as a precursor to a wide array of enantiomerically pure, pyrrole-containing compounds for pharmaceutical and biological evaluation. nih.gov
Table 2: Examples of Asymmetric Reactions Applicable to Acetaldehyde Derivatives
| Asymmetric Reaction | Catalyst Type | Product | Enantiomeric Excess (ee) Potential |
|---|---|---|---|
| Alkynylation | Zinc-ProPhenol System | Chiral Propargylic Alcohol | Up to 98% ee nih.gov |
| Crossed-Aldol Reaction | Diarylprolinol-based catalyst | Chiral β-hydroxy Aldehyde | Up to 92% ee acs.org |
Exploration in Optoelectronic and Sensing Materials
Pyrrole-based structures are fundamental components in the field of materials science, particularly for optoelectronic applications. Polypyrrole and its derivatives are well-known conducting polymers, and the pyrrole ring itself is a key component of many dyes and chromophores, including the porphyrin ring in heme. google.comwikipedia.org The unique electronic properties of the pyrrole ring make it an attractive scaffold for designing new functional materials.
This compound serves as a functionalized monomer that can be used to create advanced materials. The acetaldehyde group is a versatile chemical handle that allows the pyrrole unit to be:
Polymerized: It can be used in condensation polymerizations to create conjugated polymers with tailored electronic and optical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. google.com
Grafted onto Surfaces: The aldehyde can be used to covalently attach the pyrrole unit to surfaces for the development of chemical sensors or modified electrodes.
Incorporated into Larger Dyes: The compound can be elaborated through further synthesis into larger, more complex dye molecules. The introduction of specific functional groups onto the pyrrole core can induce properties like aggregation-induced emission or phosphorescence, which are highly desirable for applications in bioimaging and security inks. nih.gov
Future research will likely focus on transforming this compound into novel polymers and small molecules and characterizing their photophysical and electronic properties for a new generation of organic electronic materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-methyl-1H-pyrrole-2-acetaldehyde, and how can they be experimentally determined?
- Methodological Answer :
- Spectroscopic Characterization : Use H/C NMR to identify the aldehyde proton (δ ~9-10 ppm) and pyrrole ring protons (δ ~6-7 ppm). Compare with NIST Chemistry WebBook data for analogous pyrrole aldehydes .
- Thermodynamic Properties : Determine melting/boiling points via differential scanning calorimetry (DSC) or gas chromatography (GC). For vapor pressure, employ the Knudsen effusion method.
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane). Hydrochloride salt derivatives (e.g., methyl pyrrole carboxylate salts) enhance aqueous solubility .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Vilsmeier-Haack Formylation : React 1-methylpyrrole with dimethylformamide (DMF) and phosphorus oxychloride (POCl) to introduce the aldehyde group at the 2-position. Optimize stoichiometry (1:1.2 DMF:POCl) and reaction time (4–6 hrs) .
- Grignard Addition : Use propynylmagnesium bromide with a pyrrole aldehyde precursor, followed by acidic workup. Monitor reaction progress via TLC (ethyl acetate/hexane eluent) .
- Ester Hydrolysis : Start with methyl pyrrole-2-carboxylate derivatives and reduce to the aldehyde using LiAlH or DIBAL-H .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chromatography : HPLC with C18 columns and UV detection (λ = 250–300 nm) to assess purity. Use reference standards (e.g., methyl pyrrole carboxylates) for calibration .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~139.1 for CHNO).
- X-ray Crystallography : For structural confirmation, employ SHELXL refinement with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain Vilsmeier-Haack reactions at 0–5°C to minimize side products (e.g., over-oxidation).
- Workup Strategies : Quench POCl with ice-cold sodium acetate to stabilize the aldehyde . For Grignard reactions, use 1.5 N HCl for controlled protonation .
- Purity Assessment : Employ GC-MS or F NMR (if fluorinated analogs are synthesized) to detect trace impurities. Reference LGC Standards for impurity profiling .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve tautomeric equilibria (e.g., aldehyde vs. enol forms) by variable-temperature NMR.
- Isotopic Labeling : Introduce C at the aldehyde position to confirm signal assignments.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(1H-pyrrol-2-yl)acetic acid) to identify substitution-induced shifts .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates.
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Toxicity Profiling : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Follow ATSDR guidelines for handling reactive aldehydes .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., aldehyde carbon).
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with SAR studies on pyrrole analogs .
Q. What factors influence the stability of this compound under storage and experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance changes.
- pH Stability : Test stability in buffered solutions (pH 3–9). Aldehydes are prone to hydrate formation in basic conditions.
- Degradation Pathways : Use LC-MS to identify oxidation products (e.g., carboxylic acids) and adjust inert atmosphere protocols (N/Ar) accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
